molecular formula C7H7N5O B13297779 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one

6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B13297779
M. Wt: 177.16 g/mol
InChI Key: NEBVNCMJAIIBJW-UHFFFAOYSA-N
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Description

6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both pyrazole and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable dihydropyridazinone precursor in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in a solvent like 1,4-dioxane and requires heating under reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrazole and pyridazinone moieties may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole: A precursor in the synthesis of the compound.

    2,3-Dihydropyridazin-3-one: Another precursor used in the synthesis.

Uniqueness

6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of pyrazole and pyridazinone rings in its structure.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

3-(3-amino-1H-pyrazol-5-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C7H7N5O/c8-6-3-5(10-11-6)4-1-2-7(13)12-9-4/h1-3H,(H,12,13)(H3,8,10,11)

InChI Key

NEBVNCMJAIIBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C2=CC(=NN2)N

Origin of Product

United States

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